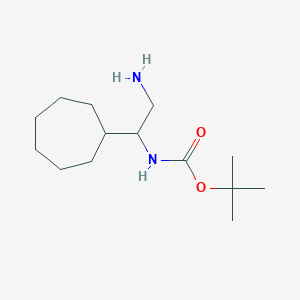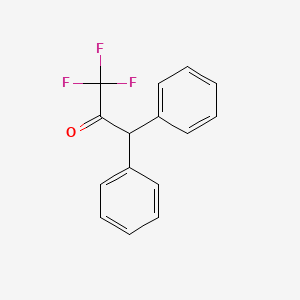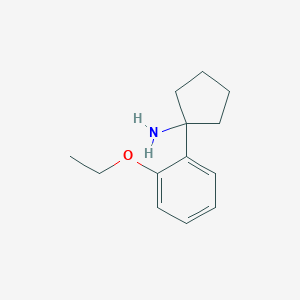![molecular formula C14H8N6O2 B13535967 2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine: is a heterocyclic compound with an intriguing structure. It combines various aromatic rings and heterocycles, making it an interesting target for synthetic chemists and researchers. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible route includes the following key transformations:
Pyrazine Formation: Start with pyrazine (a six-membered ring containing two nitrogen atoms) as a precursor.
Oxadiazole Incorporation: Introduce an oxadiazole ring (a five-membered ring containing nitrogen and oxygen atoms) at a specific position on the pyrazine core.
Oxazolyl Group Addition: Attach an oxazolyl group (a five-membered ring containing nitrogen and oxygen atoms) to the oxadiazole moiety.
Pyridine Substitution: Replace one of the hydrogen atoms in the pyridine ring with the oxazolyl group.
Industrial Production:
While industrial-scale production methods may vary, researchers typically optimize the synthetic route for efficiency, yield, and scalability.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: Due to its diverse functional groups, this compound can undergo both oxidation and reduction reactions.
Substitution Reactions: The pyridine and oxazolyl groups are susceptible to substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, strong oxidizing agents may be used for oxidation, while reducing agents can achieve reduction.
Major Products:
The major products formed during these reactions include derivatives with altered functional groups or substitutions on the pyrazine scaffold.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor, antimicrobial, or antiviral agent.
Biological Studies: Investigate its interactions with biological targets, such as enzymes or receptors.
Materials Science: Assess its use in organic electronics or as a building block for functional materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular pathways, enzymes, or receptors, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, it’s essential to compare this compound’s structure, reactivity, and applications with related molecules in the literature.
Properties
Molecular Formula |
C14H8N6O2 |
|---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
3-pyrazin-2-yl-5-(5-pyridin-3-yl-1,2-oxazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8N6O2/c1-2-9(7-15-3-1)12-6-10(19-21-12)14-18-13(20-22-14)11-8-16-4-5-17-11/h1-8H |
InChI Key |
GWOIRSHVPYNOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)C3=NC(=NO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
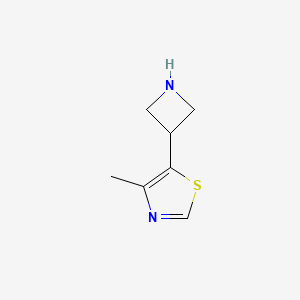
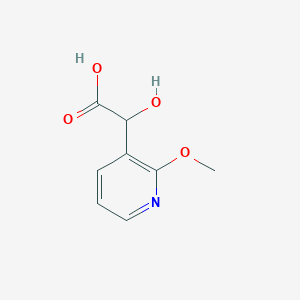
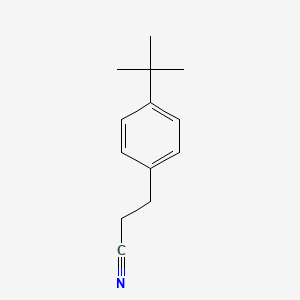
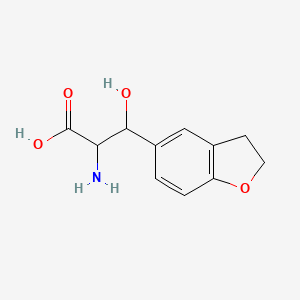

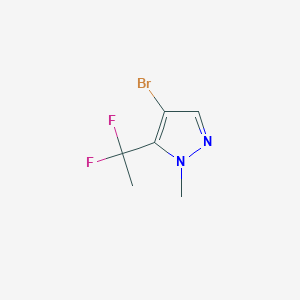
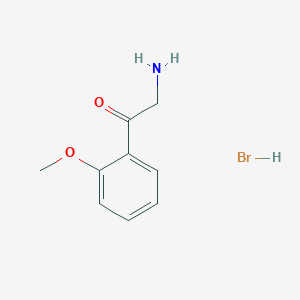
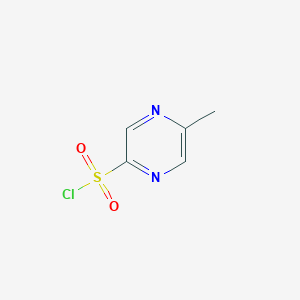
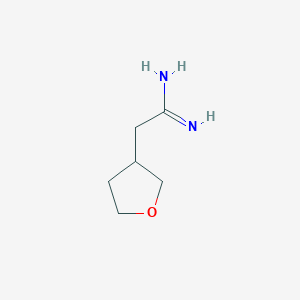
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
